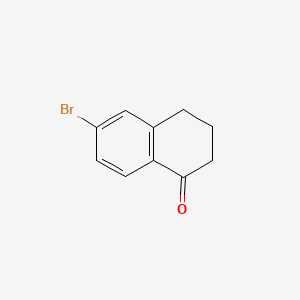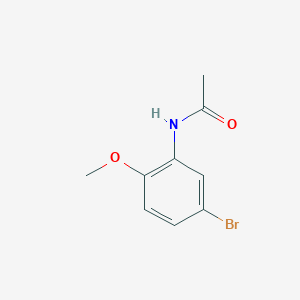
3-(4-Bromophenyl)propan-1-ol
Übersicht
Beschreibung
3-(4-Bromophenyl)propan-1-ol, also known as 4-Bromophenylpropyl alcohol, is a versatile compound with a wide range of applications in various scientific fields. It is a colorless liquid with a sweet, floral scent. It has a molecular weight of 214.01 g/mol and a boiling point of 238°C. It is soluble in water, alcohols, and most organic solvents. 4-Bromophenylpropyl alcohol is used as an intermediate in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a solvent in analytical chemistry. It is also used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Examination
- 3-(4-Bromophenyl)propan-1-ol has been used in the synthesis of potential intravenous anesthetics, including a series of 1-alkyl-3-aroyl-4-arylpiperidin-4-ols and their derivatives. These compounds have undergone biological examination for their potential application in anesthesia (Stenlake, Patrick, & Sneader, 1989).
Reaction with Aryl α-Bromoacetophenones
- It reacts with aryl α-bromoacetophenones to form ammonium bromides. This reaction is contrary to previous reports suggesting the formation of a seven-membered ring hemiketal, indicating different chemical behaviors under various conditions (Garcia, Fronczek, & Gandour, 1992).
Antimicrobial and Antiradical Activity
- Homologous series of derivatives, including this compound, have been synthesized and tested for antimicrobial and antioxidant activities. These studies are crucial in developing new biologically active compounds for medical applications (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Application in Synthesis of Antimicrobial Agents
- The compound has been used in synthesizing substituted phenyl azetidines, which have potential antimicrobial applications. This indicates its role in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Role in Synthesizing Beta-Adrenoceptor Blocking Agents
- It's also involved in synthesizing a series of beta-adrenoceptor blocking agents, indicating its potential in developing cardiovascular medications (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Application in Synthesis of Chromans
- This compound can be used in synthesizing chromans, a class of compounds with various applications including pharmaceuticals (Houghton, Voyle, & Price, 1980).
Scientific Research Applications of this compound
Synthesis and Biological Examination
- This compound has been utilized in the synthesis of potential intravenous anesthetics. This includes a series of 1-alkyl-3-aroyl-4-arylpiperidin-4-ols, highlighting its significance in medicinal chemistry (Stenlake, Patrick, & Sneader, 1989).
Chemical Reactions
- This compound reacts with aryl α-bromoacetophenones to form various derivatives, expanding its application in organic synthesis (Garcia, Fronczek, & Gandour, 1992).
Antimicrobial and Antiradical Activity
- It has been used in synthesizing compounds that exhibit antimicrobial and antioxidant activities, providing avenues for the development of new therapeutic agents (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Development of Antimicrobial Agents
- The synthesis of substituted phenyl azetidines, potentially serving as antimicrobial agents, involves this compound, indicating its role in pharmaceutical research (Doraswamy & Ramana, 2013).
In Cardioselective Medication
- It's integral in synthesizing beta-adrenoceptor blocking agents, crucial for cardiovascular therapeutics (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Synthesis of Chromans
- Its usage in synthesizing chromans, compounds with various applications including drug development, showcases its versatility in organic chemistry (Houghton, Voyle, & Price, 1980).
Safety and Hazards
The safety information for “3-(4-Bromophenyl)propan-1-ol” includes the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
It is known that this compound is a useful reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties . Therefore, it can be inferred that its targets could be related to the biochemical pathways that these fungicidal derivatives act upon.
Mode of Action
It is known that this compound can undergo free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom from the compound to form succinimide, resulting in the formation of a new radical on the compound . This radical can then react with NBS to form the brominated compound .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment . This suggests that moisture and temperature could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKXGCVVOOEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441746 | |
| Record name | 3-(4-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-11-2 | |
| Record name | 3-(4-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
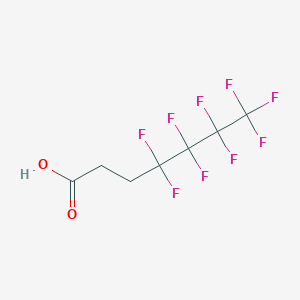
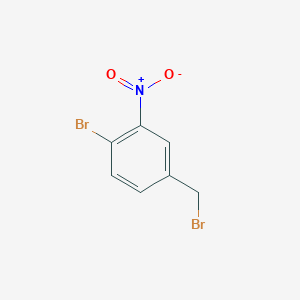

![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)
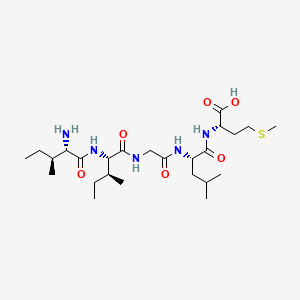

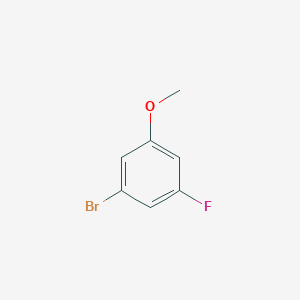
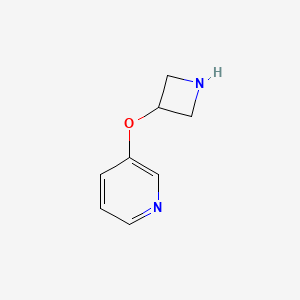
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
